molecular formula C34H60O4 B1248447 Mayolene-16

Mayolene-16

Cat. No.: B1248447
M. Wt: 532.8 g/mol
InChI Key: XHGMWSVXYAFIMA-IPBGHUMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mayolene-16 is a labile defensive lipid identified in the glandular secretions of Pieris rapae (European cabbage butterfly) larvae. Structurally, it belongs to the fatty acid esters of hydroxy fatty acids (FAHFAs) class, specifically as an O-acylated derivative of (11R)-hydroxy-α-linolenic acid (11-HLA) esterified with a hexadecanoyl (C16) chain . Its molecular formula is C₃₄H₆₀O₄, with a molecular weight of 532.45 g/mol .

Properties

Molecular Formula

C34H60O4

Molecular Weight

532.8 g/mol

IUPAC Name

(9Z,11R,12Z,15Z)-11-hexadecanoyloxyoctadeca-9,12,15-trienoic acid

InChI

InChI=1S/C34H60O4/c1-3-5-7-9-10-11-12-13-14-15-19-23-27-31-34(37)38-32(28-24-20-8-6-4-2)29-25-21-17-16-18-22-26-30-33(35)36/h6,8,24-25,28-29,32H,3-5,7,9-23,26-27,30-31H2,1-2H3,(H,35,36)/b8-6-,28-24-,29-25-/t32-/m0/s1

InChI Key

XHGMWSVXYAFIMA-IPBGHUMISA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](/C=C\CCCCCCCC(=O)O)/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C=CCCCCCCCC(=O)O)C=CCC=CCC

Synonyms

mayolene-16

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mayolene-18

The closest structural analog, mayolene-18, differs by its octadecanoyl (C18) chain. Both compounds dominate the larval secretion (80% combined) .

Property Mayolene-16 Mayolene-18 Reference
Chain Length C16 (hexadecanoyl) C18 (octadecanoyl)
Molecular Formula C₃₄H₆₀O₄ C₃₆H₆₄O₄
Molecular Weight 532.45 g/mol 560.51 g/mol
Abundance ~40% of secretion ~40% of secretion
Synthesis Tandem Wittig reaction from (R)-glyceraldehyde acetonide Same as this compound, with stearic acid

Functional Differences :

  • Bioactivity: Both deter ants, but this compound requires higher doses (5 µg vs. 1 µg for pinoresinol) to show efficacy .
  • Stability : Both decompose under acidic conditions, but their degradation products differ slightly due to chain length .

Other FAHFAs

Mayolenes are part of the broader FAHFA family, which includes structurally related compounds from plants and animals.

Example: Stylosanthes guianensis FAHFAs
  • Structure : Dimeric/trimeric esters of 3-hydroxy capric/lauric acids with C16, C18, and C20 chains .
  • Activity : Exhibit anti-proliferative effects, unlike the anti-insectan role of mayolenes .
Property This compound S. guianensis FAHFAs
Hydroxy Acid 11R-HLA 3-hydroxy capric/lauric acids
Ester Chain C16 C16, C18, C20
Biological Role Predator deterrence Anti-proliferative activity

Comparison with Functionally Similar Compounds

Pinoresinol

Pinoresinol, a lignol from Brassica oleracea, co-occurs in Pieris rapae secretions and provides enhanced defense .

Property This compound Pinoresinol Reference
Chemical Class FAHFA Lignan (phenylpropanoid dimer)
Source Larval biosynthesis Dietary uptake from host plant
Deterrent Efficacy Effective at 5 µg/dose Effective at 1 µg/dose
Stability Labile (heat/acid-sensitive) More stable

Key Finding: Pinoresinol is 10–50× more potent than this compound in ant deterrence assays, despite its lower concentration in secretions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mayolene-16
Reactant of Route 2
Mayolene-16

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